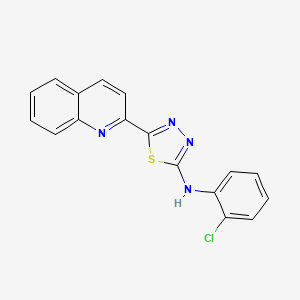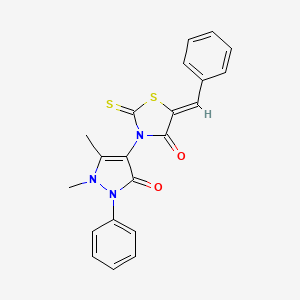![molecular formula C25H26N2O4S B10880205 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10880205.png)
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dimethoxyphenyl group, and a cyclohepta[c]pyrrolone core
準備方法
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclohepta[c]pyrrolone core. Common reagents used in these reactions include thiourea, dimethoxybenzaldehyde, and various alkylating agents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the cyclohepta[c]pyrrolone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to these targets, while the cyclohepta[c]pyrrolone core may influence the compound’s overall stability and bioavailability. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar compounds to 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one include other thiazole derivatives and compounds with similar aromatic structures. For example:
2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid: This compound shares the thiazole and dimethoxyphenyl groups but lacks the cyclohepta[c]pyrrolone core.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar aromatic structure but features a pyrazoline ring instead of a thiazole ring. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C25H26N2O4S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C25H26N2O4S/c1-7-31-20-10-8-9-18(28)22-14(2)27(15(3)23(20)22)25-26-24(16(4)32-25)17-11-12-19(29-5)21(13-17)30-6/h8-13H,7H2,1-6H3 |
InChIキー |
ALWPGGPTLVSFOK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC(=C(C=C4)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)


![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)
![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)


![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
![2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880185.png)
